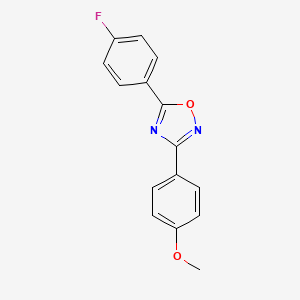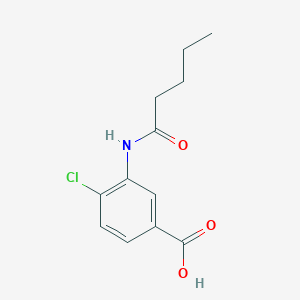![molecular formula C18H20N2O3 B5194650 N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the 1980s and has since been investigated for its potential as a cancer therapy.
作用機序
The exact mechanism of action of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce apoptosis, or programmed cell death, in tumor cells. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, as well as other immune system components, such as natural killer cells and macrophages. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
実験室実験の利点と制限
One advantage of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide is that it has been extensively studied for its anti-tumor properties, and its mechanism of action is relatively well understood. This makes it a valuable tool for investigating the immune system and the role of cytokines in cancer therapy. However, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has some limitations for lab experiments. It can be difficult to work with, as it is a highly reactive molecule that can degrade quickly. Additionally, its anti-tumor properties have not yet been fully translated into clinical applications.
将来の方向性
There are several future directions for research on N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide. One area of interest is the development of more stable analogs of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide that can be used in clinical applications. Another area of interest is the investigation of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, there is interest in investigating the potential of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide for the treatment of other diseases, such as viral infections and autoimmune disorders.
合成法
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxybenzoyl chloride with 2-amino-2-oxoethylamine hydrochloride in the presence of triethylamine. The resulting product is then reacted with 2,5-dimethylaniline to yield N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancer. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has also been investigated for its potential to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
特性
IUPAC Name |
N-[2-(2,5-dimethylanilino)-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-8-13(2)16(9-12)20-17(21)11-19-18(22)14-5-4-6-15(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTPJKWNCJIZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)


![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)

![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)